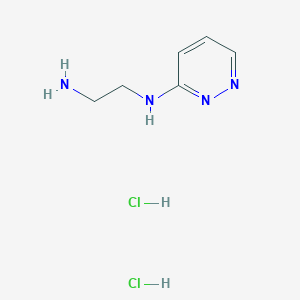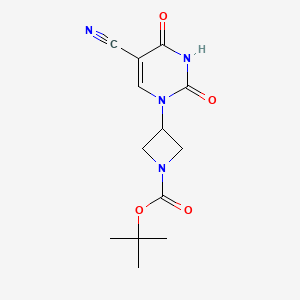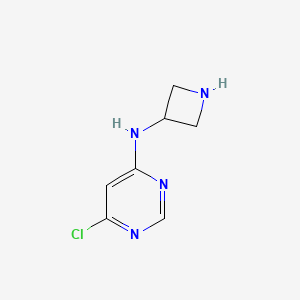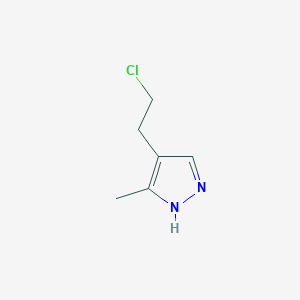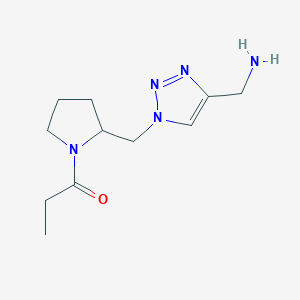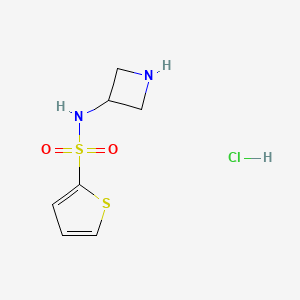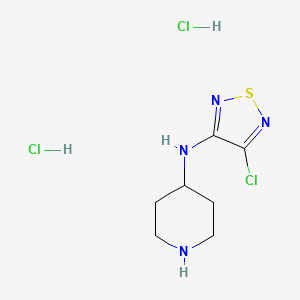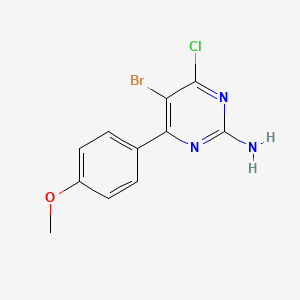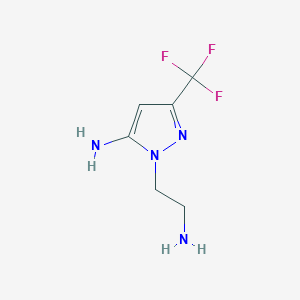
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl group could make this compound more lipophilic, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Polymer-Supported Quenching in Chemistry
1-(2-Aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives have been utilized in the field of polymer-supported quenching. This process aids in the parallel purification of reaction products, particularly in combinatorial chemistry, offering an efficient alternative to traditional synthesis methods (C. and Hodges, 1997).
Study of Amination in Nitroazoles
A study on the amination of nitroazoles has explored the structural and energetic properties of compounds including those related to 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. This research is significant in understanding the influence of amino substituents on the properties of energetic materials (Zhao et al., 2014).
Reactivity in Organic Chemistry
The reactivity of compounds related to 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied. Such research provides insights into the synthesis and potential applications of these compounds in various chemical reactions (Mironovich & Shcherbinin, 2014).
Use in Synthesizing Pyrazole Derivatives
There's significant research in synthesizing various pyrazole derivatives, which are crucial in pharmacology and other scientific applications. These derivatives often include structures similar to 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (Aly et al., 1997).
Role in Drug Discovery and Pharmacology
Compounds structurally related to 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine are being researched for their potential in drug discovery, particularly in the development of antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Mecanismo De Acción
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The exact interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
It has been suggested that similar compounds can affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected would depend on the compound’s targets and their roles in cellular processes.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and modulation of gene expression . The exact effects of this compound would depend on its targets and the nature of its interaction with these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . Additionally, individual patient characteristics, such as age, sex, genetic factors, and health status, can also influence the compound’s efficacy and potential side effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIOYEMCBYJKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



